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Compound of Interest

Compound Name:
1-[4-(Phenylthio)phenyl]ethan-1-

one

Cat. No.: B156413 Get Quote

An In-depth Technical Guide to the Chemical Properties of 1-[4-(Phenylthio)phenyl]ethan-1-
one

For Researchers, Scientists, and Drug Development Professionals

Abstract
1-[4-(Phenylthio)phenyl]ethan-1-one, also known as 4'-(phenylthio)acetophenone, is an

organic compound with the chemical formula C₁₄H₁₂OS. It belongs to the class of aromatic

ketones and sulfides. This document provides a comprehensive overview of its chemical and

physical properties, spectroscopic data, and a representative synthetic protocol. The

information is intended to serve as a technical resource for professionals in research, chemical

synthesis, and drug development.

Chemical and Physical Properties
The fundamental properties of 1-[4-(Phenylthio)phenyl]ethan-1-one are summarized below.

These properties are crucial for its handling, storage, and application in various chemical

processes.
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Property Value Reference

IUPAC Name

1-[4-

(Phenylsulfanyl)phenyl]ethano

ne

[1]

CAS Number 10169-55-8 [1]

Molecular Formula C₁₄H₁₂OS [2]

Molecular Weight 228.31 g/mol [1]

Appearance Solid [3]

EC Number 233-443-5 [2]

InChIKey
XUDYHODVSUXRPW-

UHFFFAOYSA-N
[4]

Physical Properties
This table outlines the key physical characteristics of the compound.

Property Value Reference

Melting Point 67-68 °C [2]

Boiling Point 180 °C at 1 Torr [2]

Flash Point 183-184 °C at 3 mm [2]

Density (Predicted) 1.17 ± 0.1 g/cm³ [2]

Refractive Index 1.628 [2]

Computed Properties
The following properties have been determined through computational methods and are useful

for predicting the compound's behavior in various systems.
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Property Value Reference

XLogP3 4.26 [2]

Polar Surface Area (PSA) 42.4 Å² [2]

Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 1-[4-
(Phenylthio)phenyl]ethan-1-one.

Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the following key absorptions:

C=O Stretch: A strong absorption band characteristic of a ketone carbonyl group is expected

in the range of 1670-1685 cm⁻¹. The conjugation with the aromatic ring shifts this peak to a

lower wavenumber compared to a simple aliphatic ketone.

C-H Aromatic Stretch: Bands appearing just above 3000 cm⁻¹ are indicative of the C-H

bonds in the aromatic rings.[5]

C=C Aromatic Stretch: Absorptions in the 1600-1450 cm⁻¹ region are due to the carbon-

carbon stretching vibrations within the phenyl rings.[5]

C-S Stretch: A weaker absorption for the sulfide linkage can be expected.

A representative gas-phase IR spectrum is available in the NIST WebBook.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule.

The proton NMR spectrum of 1-[4-(Phenylthio)phenyl]ethan-1-one would exhibit the following

signals:
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Methyl Protons (-CH₃): A singlet peak at approximately δ 2.5 ppm, corresponding to the three

protons of the acetyl group.[6]

Aromatic Protons: A series of multiplets in the aromatic region (δ 7.0-8.0 ppm). The protons

on the acetophenone ring will likely appear as two doublets due to para-substitution, while

the protons on the phenylthio ring will show a more complex pattern.[6]

The carbon NMR spectrum will show distinct signals for each unique carbon atom:

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 197 ppm, which

is characteristic of a ketone.[7][8][9]

Aromatic Carbons: Multiple signals in the range of δ 125-150 ppm. The carbon attached to

the sulfur atom and the carbon attached to the acetyl group will have distinct chemical shifts

from the other aromatic carbons.[7][8][9]

Methyl Carbon (-CH₃): A signal in the upfield region, around δ 26 ppm.[7][8][9]

Experimental Protocols
Synthesis via Friedel-Crafts Acylation
A common method for the synthesis of 1-[4-(Phenylthio)phenyl]ethan-1-one is the Friedel-

Crafts acylation of diphenyl sulfide.[10][11][12]

Reaction Setup: To a stirred solution of diphenyl sulfide in a suitable inert solvent (e.g.,

dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen), a Lewis

acid catalyst such as aluminum chloride (AlCl₃) is added portion-wise at a reduced

temperature (e.g., 0-5 °C).

Addition of Acylating Agent: Acetyl chloride or acetic anhydride is then added dropwise to the

cooled mixture, maintaining the temperature.

Reaction Progression: The reaction mixture is allowed to warm to room temperature and

stirred for several hours until the reaction is complete, which can be monitored by Thin Layer

Chromatography (TLC).
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Work-up: The reaction is quenched by carefully pouring the mixture into ice-water. The

organic layer is separated, and the aqueous layer is extracted with the solvent.

Purification: The combined organic layers are washed with a dilute acid (e.g., HCl), followed

by a base (e.g., NaHCO₃ solution), and finally with brine. The solution is then dried over an

anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under

reduced pressure. The crude product can be further purified by recrystallization from a

suitable solvent such as ethanol or by column chromatography on silica gel.

Logical Flow for Synthesis and Purification

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156413?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis Stage

Work-up Stage

Purification Stage

Start: Diphenyl Sulfide + Solvent

Add Lewis Acid (AlCl3) at 0-5 °C

Add Acetyl Chloride Dropwise

Stir at Room Temperature (Monitor by TLC)

Quench with Ice-Water

Separate Organic Layer & Extract Aqueous Layer

Wash Organic Layer (Acid, Base, Brine)

Dry over Anhydrous Agent

Evaporate Solvent

Crude Product

Recrystallization or Column Chromatography

Pure 1-[4-(Phenylthio)phenyl]ethan-1-one

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of 1-[4-(Phenylthio)phenyl]ethan-1-one.
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Analytical Method: High-Performance Liquid
Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of 1-[4-
(Phenylthio)phenyl]ethan-1-one.[13]

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient or isocratic mixture of acetonitrile (MeCN) and water. For improved

peak shape, a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS

compatibility) can be added.[13]

Flow Rate: 1.0 mL/min.

Detection: UV detection at a wavelength where the compound has significant absorbance

(e.g., 254 nm).

Injection Volume: 10-20 µL.

Sample Preparation: The sample should be dissolved in the mobile phase or a compatible

solvent.

HPLC Analysis Workflow

Sample & System Preparation

Analysis Data Processing

Dissolve Sample in Mobile Phase

Inject Sample onto C18 Column

Equilibrate HPLC System with Mobile Phase

Elute with Acetonitrile/Water Gradient Detect by UV at 254 nm Generate Chromatogram Integrate Peak Area Quantify Compound (vs. Standard)

Click to download full resolution via product page

Caption: General workflow for the HPLC analysis of 1-[4-(Phenylthio)phenyl]ethan-1-one.
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Safety and Handling
1-[4-(Phenylthio)phenyl]ethan-1-one is classified with the following GHS hazard statements:

H317: May cause an allergic skin reaction.[1]

H318: Causes serious eye damage.[1]

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

P280: Wear protective gloves/eye protection/face protection.[1]

P302+P352: IF ON SKIN: Wash with plenty of water.[1]

P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[2]

Standard laboratory safety protocols should be followed, including working in a well-ventilated

area and using appropriate personal protective equipment (PPE).

Potential Applications
Derivatives of acetophenone and related sulfide-containing compounds are of interest in

medicinal chemistry and materials science. This compound can serve as a building block or

intermediate in the synthesis of more complex molecules. For instance, related ketosulfones

are used in various organic transformations.[14] While specific biological activities for this exact

compound are not extensively documented in readily available literature, its structural motifs

are present in molecules with reported biological effects.

Conclusion
This technical guide provides a summary of the key chemical properties, spectroscopic data,

and experimental considerations for 1-[4-(Phenylthio)phenyl]ethan-1-one. The tabulated data

offers a quick reference for its physical and chemical characteristics, while the outlined

experimental protocols provide a starting point for its synthesis and analysis. This information is

intended to be a valuable resource for scientists and researchers working with this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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